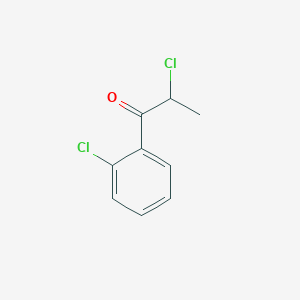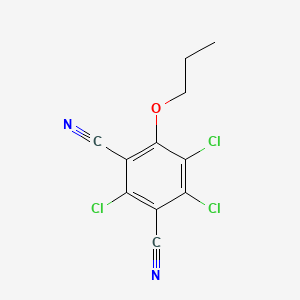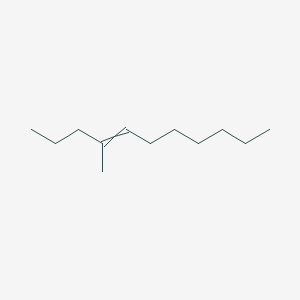
4-Methyl-4-undecene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-4-undecene is an organic compound with the molecular formula C₁₂H₂₄ It is a member of the alkene family, characterized by the presence of a double bond between carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-undecene typically involves the alkylation of 1-undecene with methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic cracking of larger hydrocarbons. This process involves breaking down complex hydrocarbons into simpler molecules using a catalyst at high temperatures. The resulting mixture is then separated and purified to obtain this compound.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-undecene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and ozone.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for alkenes, where halogens like chlorine or bromine are added.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution at room temperature.
Reduction: Hydrogen gas with a palladium catalyst at elevated temperatures and pressures.
Substitution: Chlorine or bromine in the presence of light or a catalyst.
Major Products Formed
Oxidation: 4-Methyl-4-undecanol.
Reduction: 4-Methylundecane.
Substitution: 4-Chloro-4-methylundecane or 4-Bromo-4-methylundecane.
Scientific Research Applications
4-Methyl-4-undecene has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used as an intermediate in the production of lubricants, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-4-undecene involves its interaction with specific molecular targets, such as enzymes or receptors. The double bond in the molecule allows it to participate in various chemical reactions, which can lead to the formation of reactive intermediates. These intermediates can then interact with biological molecules, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
1-Undecene: Similar in structure but lacks the methyl group at the fourth position.
4-Methylundecane: Similar but lacks the double bond, making it a saturated hydrocarbon.
Uniqueness
4-Methyl-4-undecene is unique due to the presence of both a double bond and a methyl group, which confer specific chemical properties. The double bond allows for various chemical reactions, while the methyl group can influence the compound’s reactivity and interactions with other molecules.
Properties
CAS No. |
61142-40-3 |
|---|---|
Molecular Formula |
C12H24 |
Molecular Weight |
168.32 g/mol |
IUPAC Name |
4-methylundec-4-ene |
InChI |
InChI=1S/C12H24/c1-4-6-7-8-9-11-12(3)10-5-2/h11H,4-10H2,1-3H3 |
InChI Key |
QOJOJFIFQXRXLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=C(C)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



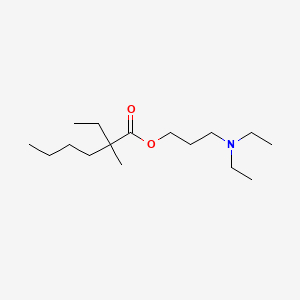
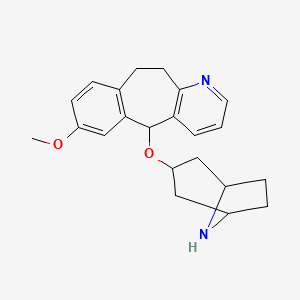
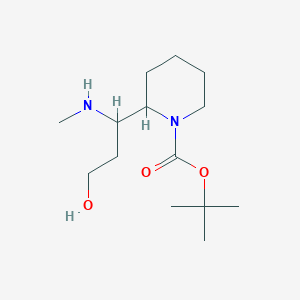
![2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13948580.png)


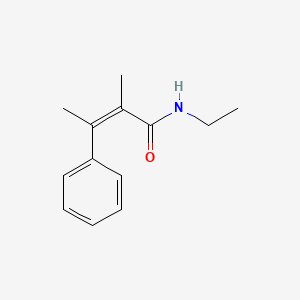
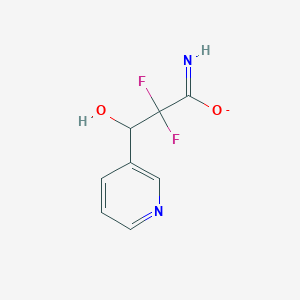
![Benzo[c]-1,5-naphthyridine, 5-oxide](/img/structure/B13948608.png)
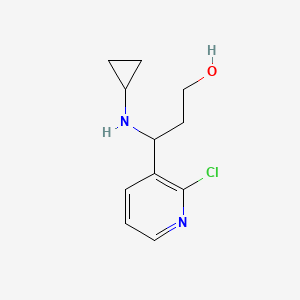
![3-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2,6-difluoro-pyridine](/img/structure/B13948631.png)
